叔丁基 4-(3-氨基苯基)-5,6-二氢吡啶-1(2H)-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

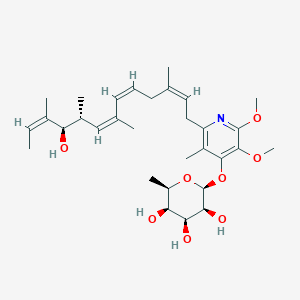

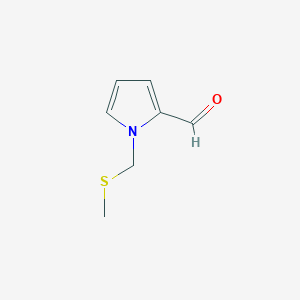

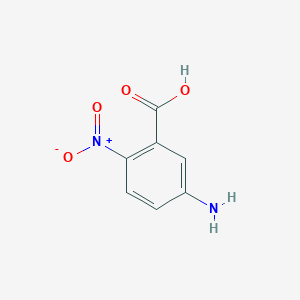

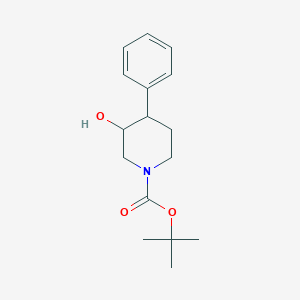

The compound “tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate” is likely to be an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl group, which is a ring of six carbon atoms, attached to the 4-position of the pyridine ring. The 3-position of the phenyl ring is substituted with an amino group (-NH2), and the pyridine ring is further substituted at the 1-position with a carboxylate ester group where the esterifying group is a tert-butyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and phenyl rings, the amino group, and the ester group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For instance, the amino group could participate in reactions such as acylation or alkylation, while the ester group could undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and ester groups could increase its solubility in polar solvents .科学研究应用

Neuroprotective Agent Research

This compound has been studied for its potential role as a neuroprotective agent. In vitro studies have suggested that related compounds can act as both β-secretase and an acetylcholinesterase inhibitor . This dual action could prevent the aggregation of amyloid beta peptide and the formation of fibrils, which are implicated in Alzheimer’s disease. The compound’s ability to protect astrocytes against toxic stimuli like amyloid beta 1-42 makes it a promising candidate for further research into treatments for neurodegenerative diseases.

未来方向

作用机制

Target of Action

Compounds with similar structures, such as 6-(3-aminophenyl)-n-(tert-butyl)-2-(trifluoromethyl)quinazolin-4-amine, have been shown to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Mode of Action

The tert-butyl group, a component of the compound, is known for its unique reactivity pattern It’s plausible that the compound interacts with its targets through this group, leading to changes in the target’s function

Biochemical Pathways

The tert-butyl group, however, is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The presence of the tert-butyl group might influence these properties, given its unique reactivity pattern .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interaction with its targets. The tert-butyl group, known for its unique reactivity pattern, might be particularly sensitive to these environmental factors .

属性

IUPAC Name |

tert-butyl 4-(3-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-7,11H,8-10,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSJZYBXANBFJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。